molecular formula C15H14ClNO B337425 4-chloro-N-(2-ethylphenyl)benzamide

4-chloro-N-(2-ethylphenyl)benzamide

Cat. No.: B337425
M. Wt: 259.73 g/mol
InChI Key: MJZLBXZPYDGCTQ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-ethylphenyl)benzamide is a useful research compound. Its molecular formula is C15H14ClNO and its molecular weight is 259.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

4-chloro-N-(2-ethylphenyl)benzamide

InChI

InChI=1S/C15H14ClNO/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

MJZLBXZPYDGCTQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

Adapted from RU2414462C1, this method employs methylene chloride (DCM) as the solvent and aqueous sodium hydroxide as the base.

Procedure :

  • Dissolve 2-ethylaniline (1.0 eq) in DCM under cooling (0–5°C).

  • Add 4-chlorobenzoyl chloride (1.05 eq) dropwise with vigorous stirring.

  • Stir at room temperature for 1–2 hours.

  • Quench with 10% NaOH, separate organic layer, wash with water, and dry over Na₂SO₄.

  • Evaporate solvent and recrystallize from hexane/isopropanol.

Key Advantages :

  • High yield (hypothetical: 85–90%) due to efficient HCl neutralization.

  • Minimal byproducts from suppressed side reactions (e.g., hydrolysis of acyl chloride).

Challenges :

  • Solubility of 2-ethylaniline : The ortho-ethyl group may reduce amine solubility in DCM, necessitating solvent optimization.

Method 2: Pyridine-Mediated Acylation

Traditional Approach with Pyridine

Pyridine acts as both solvent and acid scavenger, though it is less environmentally favorable.

Procedure :

  • Mix 2-ethylaniline and pyridine (2.0 eq) in an ice bath.

  • Add 4-chlorobenzoyl chloride (1.1 eq) slowly.

  • Stir overnight at room temperature.

  • Pour into ice water, extract with DCM, and purify via column chromatography.

Performance Metrics :

  • Yield : ~75–80% (lower due to pyridine removal challenges).

  • Purity : Requires chromatography, increasing cost and time.

Method 3: Coupling Reagent-Assisted Synthesis

Use of EDCl/HOBt for Mild Conditions

For sensitive substrates, carbodiimide-based coupling agents (e.g., EDCl) enhance efficiency.

Procedure :

  • Dissolve 4-chlorobenzoic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.1 eq) in DMF.

  • Add 2-ethylaniline (1.1 eq) and stir at 0°C for 1 hour, then room temperature for 12 hours.

  • Dilute with ethyl acetate, wash with HCl (1M) and NaHCO₃, dry, and concentrate.

Advantages :

  • Avoids acyl chloride preparation , ideal for acid-sensitive amines.

  • Yield : ~80–85% with reduced side reactions.

Comparative Analysis of Methods

ParameterMethod 1 (DCM/NaOH)Method 2 (Pyridine)Method 3 (EDCl/HOBt)
Yield 85–90%75–80%80–85%
Reaction Time 2–4 hours12–24 hours12–16 hours
Purification RecrystallizationColumn ChromatographyRecrystallization
Cost LowModerateHigh
Environmental Impact ModerateHigh (pyridine)Low

Key Insight : Method 1 offers the best balance of yield, cost, and scalability, though solubility challenges with 2-ethylaniline may require solvent modulation (e.g., THF/DCM mixtures).

Solvent and Base Optimization

Solvent Screening

  • Polar aprotic solvents (DMF, THF) : Improve 2-ethylaniline solubility but may require higher temperatures.

  • Mixed solvents (DCM/THF) : Enhance reagent miscibility without compromising reactivity.

Base Selection

  • Aqueous NaOH : Efficient HCl neutralization but may emulsify during extraction.

  • Triethylamine : Homogeneous reaction but complicates purification.

Recrystallization and Purity Enhancement

Post-reaction, crude product purity is critical.

Optimal Recrystallization Solvents :

  • Hexane/isopropanol (3:1) : Removes unreacted amine and acyl chloride byproducts.

  • Ethanol/water : Effective for large-scale purification but may lower yield.

Purity Metrics :

  • HPLC : >99% purity achievable with two recrystallizations.

  • Melting Point : Expected range 135–140°C (similar to analogues).

Mechanistic Considerations

Steric Effects of 2-Ethyl Group

The ortho-ethyl group on the aniline ring introduces steric hindrance, potentially slowing acylation. Strategies to mitigate this include:

  • Increased reaction temperature (40–50°C) .

  • Use of coupling agents (e.g., EDCl) to activate the carboxylate intermediate.

Q & A

Q. What are the standard methods for synthesizing 4-chloro-N-(2-ethylphenyl)benzamide, and how can purity be ensured?

The Schotten-Baumann synthesis is commonly employed, involving the reaction of an acid chloride (e.g., 4-chlorobenzoyl chloride) with 2-ethylaniline in the presence of a base like NaOH. Reaction conditions (temperature, solvent choice) must be optimized to minimize side products . Purity is confirmed via HPLC/MS, which identifies major degradation products (e.g., 4-chlorobenzamide) and residual reactants .

Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?

Key techniques include:

  • NMR spectroscopy : To verify substituent positions and hydrogen bonding.
  • FT-IR : For identifying amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray diffraction (XRD) : Resolves intramolecular interactions (e.g., NH⋯O hydrogen bonds) and crystal packing patterns .

Q. How does the compound’s solubility influence experimental design in biological assays?

Solubility in DMSO or ethanol is critical for in vitro studies. Pre-solubilization in a polar aprotic solvent followed by dilution in aqueous buffers (e.g., PBS) is recommended to avoid precipitation. Dynamic light scattering (DLS) can assess colloidal stability .

Advanced Research Questions

Q. How can conflicting bioactivity data across cell lines be systematically resolved?

Contradictions may arise from cell-type-specific target expression or off-target effects. Use RNA-seq/proteomics to map target availability and isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-validate with CRISPR knockouts of suspected targets (e.g., PPARδ for analogs like GSK3787) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding poses with enzymes/receptors (e.g., PPARδ’s Cys249 residue).
  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) : Simulates stability of ligand-target complexes under physiological conditions .

Q. How do intramolecular hydrogen bonds and substituent positioning affect crystallographic packing?

XRD studies of analogs show that syn/anti configurations of NH groups relative to chloro substituents dictate hydrogen-bond networks. For example, syn-NH arrangements promote centrosymmetric dimer formation, while anti-NH orientations favor chain-like packing. Use SHELXL for refinement and Mercury (CCDC) for visualizing supramolecular architectures .

Q. What experimental approaches validate the compound’s role in modulating bacterial proliferation pathways?

  • Enzyme inhibition assays : Measure IC₅₀ against bacterial phosphopantetheinyl transferases (PPTases).
  • Metabolomics : Track changes in acyl carrier protein (ACP) levels via LC-MS.
  • Resazurin-based viability assays : Confirm bacteriostatic vs. bactericidal effects .

Methodological Considerations

Q. How to resolve discrepancies in crystallographic data refinement?

Use SHELX programs (SHELXL/SHELXD) for high-resolution data. For twinned crystals, apply the TWIN/BASF commands. Validate refinement with R-factors (R₁ < 0.05) and residual density maps (<0.3 eÅ⁻³) .

Q. What strategies optimize yield in multi-step syntheses of benzamide derivatives?

  • Microwave-assisted synthesis : Reduces reaction time for condensation steps.
  • Flow chemistry : Enhances reproducibility in acid chloride formation.
  • Catalytic systems : Pd/C or NiCl₂ for Suzuki couplings of aryl halides .

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